Gadoteridol, a Gadolinium-based contrast agent (GBCA), is a complex molecule with significant applications in scientific research, particularly in Magnetic Resonance Imaging (MRI) []. It enhances the quality of MRI images by influencing the magnetic properties of nearby water molecules []. This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various conditions []. Gadoteridol belongs to the class of macrocyclic GBCAs [], known for their enhanced stability and lower risk of Gadolinium deposition compared to linear GBCAs [].
Molecular Structure Analysis
While the abstracts don't delve into detailed structural analysis, they highlight Gadoteridol's macrocyclic structure [, ]. This cyclic structure contributes to its greater stability [], making it a preferred choice in certain applications.
Mechanism of Action
Gadoteridol's primary mechanism of action in MRI relies on its paramagnetic properties []. When injected intravenously, it shortens the T1 relaxation time of water protons in its vicinity []. This leads to increased signal intensity in the surrounding tissues, resulting in enhanced contrast on T1-weighted MRI images []. This contrast enhancement is particularly valuable in visualizing areas with a disrupted blood-brain barrier, common in pathologies like tumors [].
Physical and Chemical Properties Analysis
Non-ionic nature: This property is potentially advantageous for bolus injections and high-dose applications [].
Low osmolality: Gadoteridol's low osmolality contributes to its reduced risk of tissue damage if extravasation occurs during injection [].
High relaxivity: Compared to other GBCAs like Gadoteridol, Gadobutrol exhibits higher relaxivity [, ]. This translates to greater signal enhancement, potentially improving the detection of malignant diseases [, ].
Applications
Brain Imaging:
Tumor Detection and Characterization: Plays a crucial role in detecting and characterizing brain tumors, including metastases, by enhancing their visibility on MRI [, , , , ]. Higher doses show improved detection of smaller lesions [, , ].
Differentiating Pseudoprogression from Tumor Progression: Used in DSC-MRI to distinguish between true tumor progression and treatment-related changes (pseudoprogression) in glioblastoma multiforme [, ].
Evaluating Cerebral Perfusion: Dynamic SSFP imaging with Gadoteridol allows assessment of cerebral perfusion, differentiating normal and abnormal states [].
Preclinical Research:
Animal Models: Employed in animal models to study intracranial metastatic disease, evaluate contrast dose and timing effects on lesion detectability [].
Investigating GBCA Distribution and Effects: Used in animal studies to compare GBCA distribution, assess ototoxicity, and investigate potential links to small fiber neuropathy [, , , , , ].
Future Directions
Understanding Gadolinium Retention and Elimination: Further research is necessary to fully characterize long-term Gadolinium retention and elimination after Gadoteridol administration, particularly in different disease models [, ].
Investigating Cellular Uptake Mechanisms: Studying the mechanisms behind Gadoteridol uptake by red and white blood cells could provide crucial information regarding its retention and excretion pathways [].
Optimizing Dosing and Administration: Continued research is needed to optimize Gadoteridol dosing strategies for specific applications, maximizing diagnostic yield while minimizing potential risks [, , , ].
Related Compounds
Gadopentetate Dimeglumine (Gd-DTPA)
Compound Description: Gadopentetate dimeglumine, commercially known as Magnevist, is a linear gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). It consists of a gadolinium ion chelated to diethylenetriaminepentaacetic acid (DTPA) and is formulated as the dimeglumine salt. Like gadoteridol, it enhances MRI images by shortening the T1 relaxation time of water protons in its vicinity. [, , , , , , , ]
Gadobutrol
Compound Description: Gadobutrol, commercially known as Gadavist, is another macrocyclic GBCA used in MRI. It is formulated at a higher concentration (1 mol/L) compared to gadoteridol (0.5 mol/L). [, ] Similar to gadoteridol, gadobutrol possesses high relaxivity, enhancing MRI signal intensity. [, ]
Relevance: Gadobutrol shares a similar macrocyclic structure with gadoteridol, making them both relatively stable GBCAs. [, , ] Several studies have compared their effectiveness and safety profiles in brain tumor imaging and other applications. [, , , ]
Gadoterate Meglumine
Compound Description: Gadoterate meglumine, commercially known as Dotarem, is a macrocyclic GBCA used in MRI. It is similar in structure to gadoteridol and gadobutrol, offering comparable contrast enhancement capabilities. [, ]
Relevance: Gadoterate meglumine is another macrocyclic GBCA like gadoteridol, making them both relatively stable and less likely to release free gadolinium. [, ] Studies have compared the clearance kinetics of these agents following repeated administrations. [, ]
Gadodiamide
Compound Description: Gadodiamide, commercially known as Omniscan, is a linear GBCA used in MRI. It is formulated with calcium-DTPA-BMA, an excipient found to influence its biodistribution. [] Like other GBCAs, it enhances MRI images by shortening the T1 relaxation time of water protons. [, , , , ]
Relevance: Gadodiamide, being a linear GBCA, contrasts with gadoteridol's macrocyclic structure. [, , ] This difference in structure impacts their stability and gadolinium retention profiles. Research has shown that gadodiamide is more prone to dissociation and gadolinium deposition, particularly in the brain. [, , ]
GdCl3 (Gadolinium Chloride)
Compound Description: Gadolinium chloride (GdCl3) is a gadolinium salt that releases free gadolinium ions. Unlike chelated gadolinium in GBCAs like gadoteridol, free gadolinium is toxic to cells. []
Relevance: GdCl3 was used in a study to compare its effects on cochlear outer hair cells with those of diluted gadoteridol solutions. [] This research aimed to understand the ototoxicity potential of gadoteridol in its chelated form compared to free gadolinium. []
Ferumoxytol
Compound Description: Ferumoxytol is an ultrasmall superparamagnetic iron oxide nanoparticle that acts as a blood pool agent in MRI. Unlike gadoteridol, which relies on T1 shortening, ferumoxytol primarily affects T2-weighted images, causing signal hypointensity. [, , , ]
Relevance: While not structurally related to gadoteridol, ferumoxytol is investigated as a potential alternative contrast agent, particularly for patients with renal failure who cannot tolerate GBCAs. [, , , ] Studies compared their efficacy in differentiating tumor progression from pseudoprogression, highlighting their different mechanisms of action. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
H3HP-DO3A is a tricarboxylic acid that consists of 1,4,7,10-tetraazacyclododecane bearing three carboxymethyl substituents at positions 1, 4 and 7 as well as a 2-hydroxypropyl group at position 10. It is a conjugate acid of a HP-DO3A(3-). It derives from a hydride of a 1,4,7,10-tetraazacyclododecane.
H3HP-DO3A is a tricarboxylic acid that consists of 1,4,7,10-tetraazacyclododecane bearing three carboxymethyl substituents at positions 1, 4 and 7 as well as a 2-hydroxypropyl group at position 10. It is a conjugate acid of a HP-DO3A(3-). It derives from a hydride of a 1,4,7,10-tetraazacyclododecane.
XL413 is a potent and selective Cdc7 inhibitor with an IC50 of 3.7 nM, >60-fold selectivity against CK2, >10-fold selectivity against PIM, and >300-fold selectivity against a panel of over 100 protein kinases. XL413 demonstrated excellent plasma exposures in mice [100 mg/kg (PO): 141 lM (1 h), 81 lM (4 h)]. Prolonged treatment with XL413 (3 days) inhibited the cell proliferation (IC50 = 2685 nM), decreased cell viability (IC50 = 2142 nM) and elicited the caspase 3/7 activity (EC50 = 2288 nM) in Colo-205 cells.XL413 demonstrated an excellent exposure profile infull rat PK assay (dosed at 3 mg/kg: Cmax (PO) = 8.61 lM, AUC(po) = 75 lM h, CL = 117 mL/h kg, Vss = 0.55 L/kg, T1/2 = 2.32 h, F = 95%). Tumor bearing mice were administered XL413 orally at doses of 10, 30, or 100 mg/kg once daily (qd) for 14 days,XL413 was well tolerated at all the doses and regimens examined, with no significant body weight loss observed [1].
SCR-1481B1 is a pyridone. c-Met inhibitor 2 is a potent compound that has activity against cancers dependent upon Met activation and also has activity against cancers as a VEGFR inhibitor. IC50 value:Target: c-Met, VEGFRMore details please refer to Patent WO 2009094417 A1.
Felbamate hydrate (FBM) is a potent nonsedative anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) .Target: NMDA ReceptorFelbamate (marketed under the brand name Felbatol by MedPointe) is an anti-epileptic drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. However, an increased risk of potentially fatal aplastic anemia and/or liver failure limit the drugs usage to severe refractory epilepsy.Felbamate has been proposed to a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit. Although it is clear that felbamate does cause pharmacological inhibition of NMDA receptor of relevance of NMDA receptor blockade as a strategy for the treatment of human epilepsy has been questioned. Therefore, the importance of the effects of felbamate on NMDA receptors to its therapeutic action in epilepsy is uncertain.
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways [1].A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly [2].Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue